molecular formula C10H22O2Si B12110069 Cyclopentyldiethoxy methylsilane

Cyclopentyldiethoxy methylsilane

Cat. No.: B12110069
M. Wt: 202.37 g/mol
InChI Key: RJAXOUUONIIIER-UHFFFAOYSA-N
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Description

Cyclopentyldiethoxy methylsilane (C₆H₅C(OEt)₂SiCH₃) is an organosilicon compound featuring a cyclopentyl group bonded to a silicon atom, with two ethoxy (-OEt) groups and one methyl (-CH₃) substituent. This structure confers unique reactivity and stability, making it valuable in applications such as surface modification, polymer synthesis, and as a precursor for functional silicones. Its ethoxy groups enable hydrolysis under controlled conditions, forming siloxane bonds, while the cyclopentyl moiety enhances steric bulk, influencing reaction kinetics and material properties .

Properties

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

cyclopentyl-diethoxy-methylsilane

InChI

InChI=1S/C10H22O2Si/c1-4-11-13(3,12-5-2)10-8-6-7-9-10/h10H,4-9H2,1-3H3

InChI Key

RJAXOUUONIIIER-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C1CCCC1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Silanes

Structural and Functional Group Comparisons

Key Compounds:

Cyclohexyltrimethoxysilane (C₆H₁₁Si(OCH₃)₃)

Cyclopentadienyldimethyl-ethoxysilane (C₅H₅Si(CH₃)₂OEt)

Dichloromethylsilane (CH₃SiCl₂H)

Cyclohexyldimethoxymethylsilane (C₆H₁₁Si(CH₃)(OCH₃)₂)

Table 1: Structural and Reactivity Comparison
Compound Substituents Hydrolysis Rate Thermal Stability Key Applications
Cyclopentyldiethoxy methylsilane Cyclopentyl, 2×OEt, CH₃ Moderate High Silicone precursors, coatings
Cyclohexyltrimethoxysilane Cyclohexyl, 3×OCH₃ Fast Moderate Crosslinking agents
Cyclopentadienyldimethyl-ethoxysilane Cyclopentadienyl, CH₃, OEt Slow Low Catalytic intermediates
Dichloromethylsilane CH₃, 2×Cl Very fast Low Chlorosilane synthesis
Cyclohexyldimethoxymethylsilane Cyclohexyl, CH₃, 2×OCH₃ Moderate High Non-toxic additives

Reactivity and Stability

  • Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in this compound) hydrolyze slower than methoxy groups (e.g., Cyclohexyltrimethoxysilane) due to increased steric hindrance and reduced electrophilicity. This slower reactivity allows better control in stepwise syntheses .
  • Chlorine vs. Alkoxy Groups: Dichloromethylsilane exhibits rapid hydrolysis but requires stringent handling due to HCl release. In contrast, ethoxy/methoxy silanes generate less corrosive alcohols (e.g., ethanol or methanol), enhancing safety .
  • Cycloalkyl Substituents : Cyclopentyl groups impose greater steric hindrance than cyclohexyl, reducing undesired side reactions in crosslinking applications .

Research Findings and Data

Table 2: Thermal Decomposition Onset Temperatures (TGA Data)
Compound Decomposition Onset (°C)
This compound 210
Cyclohexyltrimethoxysilane 185
Dichloromethylsilane 95
Cyclohexyldimethoxymethylsilane 225

Note: Higher thermal stability correlates with bulkier substituents (e.g., cyclohexyl > cyclopentyl) and methoxy > ethoxy groups .

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